molecular formula C15H21BrFNO2 B8124048 tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate

Cat. No.: B8124048
M. Wt: 346.23 g/mol
InChI Key: XHJKUOIPWMCBOB-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a propyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with tert-butyl chloroformate and propylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification. Its carbamate group is known to interact with certain enzymes, making it a valuable tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug discovery.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl (2-bromo-4-fluorobenzyl)(methyl)carbamate

Uniqueness

tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the carbamate and propyl groups, allows for a wide range of chemical transformations and interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO2/c1-5-8-18(14(19)20-15(2,3)4)10-11-6-7-12(17)9-13(11)16/h6-7,9H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJKUOIPWMCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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